(2,7-Octadien-1-yl)succinic anhydride chemical structure and properties
(2,7-Octadien-1-yl)succinic anhydride chemical structure and properties
This comprehensive technical guide details the chemical structure, synthesis, properties, and applications of (2,7-Octadien-1-yl)succinic anhydride .
Executive Summary
(2,7-Octadien-1-yl)succinic anhydride (CAS: 142826-45-7) is a specialized alkenyl succinic anhydride (ASA) characterized by a linear, unsaturated C8 chain attached to a succinic anhydride ring. Unlike the common cyclic Diels-Alder adduct of butadiene and maleic anhydride (tetrahydrophthalic anhydride), this molecule is the product of a palladium-catalyzed telomerization process.
Its unique structure—combining a reactive cyclic anhydride head with a flexible, hydrophobic, and unsaturated tail—makes it a critical intermediate in epoxy curing systems , corrosion inhibitors , and functional polymer synthesis .
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: 3-(octa-2,7-dien-1-yl)oxolane-2,5-dione
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Common Names: (2,7-Octadienyl)succinic anhydride; ODSA; 4,9-Decadiene-1,2-dicarboxylic anhydride.
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CAS Number: 142826-45-7[1]
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Molecular Formula: C₁₂H₁₆O₃
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Molecular Weight: 208.25 g/mol [2]
Structural Characteristics
The molecule consists of a five-membered anhydride ring substituted at the 3-position with a 2,7-octadienyl group.
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Stereochemistry: The double bond at C2 of the side chain is typically trans (E), though cis (Z) isomers may exist depending on catalytic conditions. The C7 double bond is terminal.
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Chirality: The C3 carbon of the succinic ring is a chiral center, resulting in enantiomeric pairs (R/S), typically produced as a racemate.
Figure 1: Structural decomposition of (2,7-Octadien-1-yl)succinic anhydride highlighting functional domains.
Part 2: Physicochemical Properties
The physical profile of ODSA is defined by its dual nature: the polar anhydride head and the non-polar alkenyl tail.
| Property | Value / Description | Note |
| Physical State | Viscous Liquid | Yellow to amber color |
| Boiling Point | ~335.5°C (760 mmHg) | Predicted; typically distilled under high vacuum |
| Density | 1.05 ± 0.05 g/cm³ | At 25°C |
| Refractive Index | 1.489 | |
| Solubility | Soluble in organic solvents (Acetone, Toluene, DCM) | Hydrolyzes in water |
| Vapor Pressure | ~1.2 x 10⁻⁴ mmHg | At 25°C (Low volatility) |
| LogP | ~2.72 | Lipophilic character |
Part 3: Synthesis & Manufacturing[7]
The Telomerization Pathway
Unlike the thermal Diels-Alder reaction which produces cyclic tetrahydrophthalic anhydride, the synthesis of ODSA requires a Palladium (Pd) catalyst to promote the linear dimerization (telomerization) of 1,3-butadiene and its subsequent insertion into maleic anhydride.
Reaction Stoichiometry:
Mechanistic Workflow
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Catalyst Activation: Pd(II) is reduced to Pd(0) in the presence of phosphine ligands.
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Dimerization: Two butadiene molecules coordinate to Pd(0), forming a bis(
-allyl)palladium complex (octadienyl chain precursor). -
Insertion: The nucleophilic octadienyl-Pd species attacks the electron-deficient double bond of maleic anhydride.
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Elimination:
-hydride elimination or proton transfer releases the product and regenerates the Pd(0) catalyst.
Figure 2: Catalytic cycle distinguishing Pd-catalyzed telomerization from thermal Diels-Alder side reactions.
Part 4: Reactivity & Functionalization
ODSA possesses three distinct reactive sites, allowing for versatile chemical modifications.
Anhydride Ring Opening
The most common reaction pathway. The ring opens upon attack by nucleophiles (water, alcohols, amines).
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Hydrolysis: Yields (2,7-octadienyl)succinic acid (diacid).
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Esterification: Reaction with alcohols yields mono-esters (half-esters).
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Amidation: Reaction with amines yields mono-amides or imides (at high temp).
Olefin Reactivity
The side chain contains two double bonds:
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C7 Terminal Alkene: Highly accessible for cross-linking or functionalization (e.g., sulfonation).
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C2 Internal Alkene: Sterically hindered but active in hydrogenation or aggressive oxidation.
Figure 3: Functionalization tree demonstrating the versatility of the anhydride head and alkenyl tail.
Part 5: Applications in Materials Science
Epoxy Curing Agents
ODSA is a premium hardener for epoxy resins.
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Mechanism: The anhydride ring reacts with the epoxide ring (catalyzed by tertiary amines/imidazoles) to form a cross-linked polyester network.
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Advantage: The long C8 alkenyl chain acts as an internal plasticizer , improving impact resistance and thermal shock resistance compared to rigid anhydrides like methyl tetrahydrophthalic anhydride (MTHPA).
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Use Case: Potting compounds for electronics where flexibility and moisture resistance are critical.
Corrosion Inhibitors
Hydrolyzed derivatives (salts or half-amides) of ODSA adsorb onto metal surfaces.
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Mechanism: The succinic "head" binds to the metal substrate (Fe, Cu), while the hydrophobic octadienyl "tail" forms a barrier against water and ions.
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Protocol: React ODSA with a secondary amine (e.g., diethanolamine) to form a water-soluble corrosion inhibitor for metalworking fluids.
Surfactants & Emulsifiers
The amphiphilic nature of the hydrolyzed molecule (polar head, non-polar tail) makes it an effective surfactant precursor. It is used in:
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Paper Sizing: Similar to Alkyl Succinic Anhydrides (ASA), though typically C16-C18 chains are preferred for sizing; C8 offers specialized solubility.
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Detergency: As a hydrotrope in heavy-duty cleaners.
Part 6: Experimental Protocols
Protocol 6.1: Hydrolysis to (2,7-Octadienyl)succinic Acid
Use this protocol to generate the water-soluble corrosion inhibitor form.
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Setup: 250 mL round-bottom flask with magnetic stirrer and reflux condenser.
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Reagents:
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10.4 g (0.05 mol) (2,7-Octadien-1-yl)succinic anhydride.
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50 mL Distilled Water.
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0.5 g NaOH (Catalytic amount to accelerate ring opening, optional).
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Procedure:
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Add ODSA to water (two phases will form).
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Heat to 80°C with vigorous stirring.
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Maintain temperature for 2 hours until the solution becomes homogeneous (indicating conversion to the diacid).
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Purification: Cool to room temperature. If solid precipitates, filter and recrystallize. If liquid, use as aqueous concentrate.
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Protocol 6.2: Handling & Storage
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Moisture Sensitivity: Anhydrides hydrolyze slowly in air. Store under dry nitrogen or argon .
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Container: Glass or stainless steel. Avoid mild steel (corrosion risk from trace acid).
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Shelf Life: 12 months if sealed and dry.
Part 7: Safety & Toxicology
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H317: May cause an allergic skin reaction (Sensitizer).
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Work in a fume hood to avoid inhalation of vapors.
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First Aid: In case of eye contact, rinse immediately with water for 15 minutes. Anhydrides react with moisture in the eye to form acid; immediate irrigation is vital.
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References
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Fluorochem. (2,7-Octadien-1-yl)succinic Anhydride Product Data. Retrieved from
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PureSynth. Chemical Properties and Safety Data for CAS 142826-45-7. Retrieved from
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Broadview Technologies. Succinic Anhydride: A Safe and Versatile Building Block for Epoxy Curing Agents. Retrieved from
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ResearchGate. Mechanistic study of palladium-catalyzed telomerization of 1,3-butadiene. Retrieved from
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EPA CompTox. Succinic Anhydride Properties and Environmental Fate. Retrieved from
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Sanyo Chemical. Dodecenyl Succinic Anhydride (DSA) Technical Data Sheet. (Reference for ASA properties). Retrieved from
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ZBAQ Chem. 1,3-Butadiene and Maleic Anhydride Reaction: Diels-Alder vs Telomerization. Retrieved from
